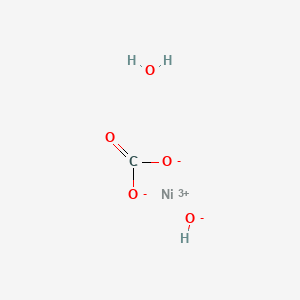
Nickel(II) carbonate (basic) hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(II) carbonate (basic) hydrate, with a nickel content of 40% minimum and typically 99.5% purity on a metals basis, is a green powder that is insoluble in water. It is an important compound in various industrial applications, particularly in nickel electroplating and as an intermediate in the hydrometallurgical purification of nickel from its ores .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel(II) carbonate (basic) hydrate can be synthesized by treating solutions of nickel sulfate with sodium carbonate. This reaction precipitates the basic nickel carbonate as a green solid. The hydrated form can also be prepared by electrolytic oxidation of nickel in the presence of carbon dioxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves the treatment of nickel sulfate solutions with sodium carbonate under controlled conditions to ensure the desired purity and composition. The resulting precipitate is then filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Nickel(II) carbonate (basic) hydrate undergoes several types of chemical reactions, including:
Calcination: Heating the compound to drive off carbon dioxide and water results in the formation of nickel oxide.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to hydrolyze this compound.
Major Products
Nickel Oxide: Formed through the calcination of this compound.
Nickel(II) Ion Solutions: Produced by hydrolysis with acids.
Scientific Research Applications
Nickel(II) carbonate (basic) hydrate has a wide range of applications in scientific research and industry:
Catalysts: It is used as a precursor to catalysts in various chemical reactions.
Electroplating: It is a key component in nickel electroplating processes.
Ceramics: Utilized in the production of ceramic colors and glazes.
Battery Manufacturing: Employed in the production of nickel-based batteries.
Mechanism of Action
The mechanism by which nickel(II) carbonate (basic) hydrate exerts its effects is primarily through its ability to release nickel ions in solution. These ions can then participate in various chemical reactions, such as catalysis and electroplating. The molecular targets and pathways involved include the formation of nickel complexes and the deposition of nickel metal on substrates .
Comparison with Similar Compounds
Nickel(II) carbonate (basic) hydrate can be compared with other nickel compounds, such as:
Nickel(II) hydroxide: Similar in its use in battery manufacturing but differs in its chemical structure and reactivity.
Nickel(II) oxide: Formed from the calcination of this compound and used in catalysis and ceramics.
Nickel(II) nitrate: Used in electroplating and as a precursor to other nickel compounds.
This compound is unique in its combination of high nickel content and specific applications in electroplating and catalysis, making it a valuable compound in both research and industry .
Properties
IUPAC Name |
nickel(3+);carbonate;hydroxide;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Ni.2H2O/c2-1(3)4;;;/h(H2,2,3,4);;2*1H2/q;+3;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHQSKMMVSSKAT-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.[OH-].[Ni+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NiO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001334630 |
Source


|
| Record name | Nickel carbonate hydroxide (Ni3(CO3)(OH)4), hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001334630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958638-02-3 |
Source


|
| Record name | Nickel carbonate hydroxide (Ni3(CO3)(OH)4), hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001334630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
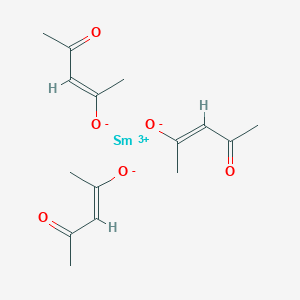
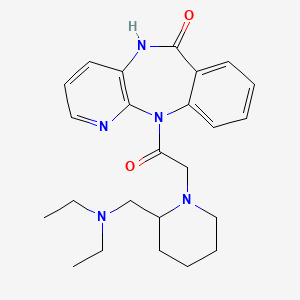
![Dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;dihydrate](/img/structure/B8083356.png)
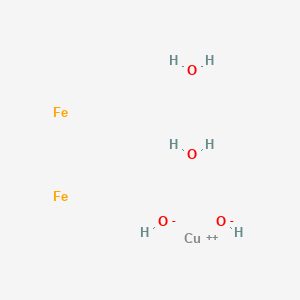
![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B8083378.png)

![[(1R,2R,3Z,5R,7S,9Z,11R,12S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate](/img/structure/B8083391.png)
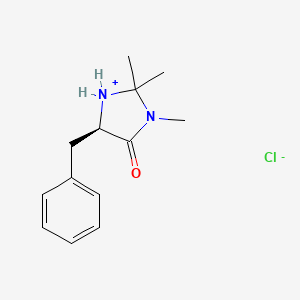
![24(R/S)-hydroxycholesterol-[d7]](/img/structure/B8083408.png)
![(1S,5Z,7R,9S,11Z,13S,16R,17S,18S,19S)-19-benzyl-7-hydroxy-7,9,16,17-tetramethyl-2,4,15-trioxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-5,11-diene-3,8,21-trione](/img/structure/B8083418.png)
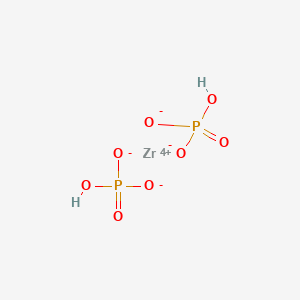
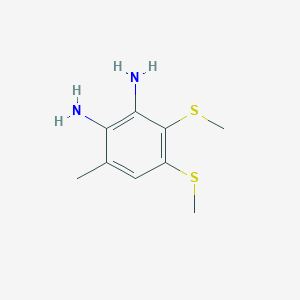
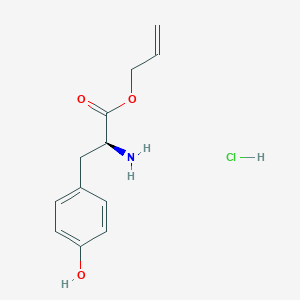
![methyl (4R,5S)-5-[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-hydroxymethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B8083446.png)
